molecular formula C11H15ClN4 B2669674 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride CAS No. 1706458-90-3

2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2669674
CAS No.: 1706458-90-3
M. Wt: 238.72
InChI Key: XHCVGPQGGCMPQI-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride is a triazole-derived compound featuring a benzyl substituent at the 1-position of the triazole ring and an ethylamine side chain at the 5-position, protonated as a hydrochloride salt. The triazole core is a heterocyclic scaffold known for its stability, hydrogen-bonding capacity, and applications in medicinal chemistry and materials science . The hydrochloride salt form improves aqueous solubility, a common strategy for optimizing drug-like compounds .

Properties

IUPAC Name

2-(3-benzyltriazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10;/h1-5,8H,6-7,9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCVGPQGGCMPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in the ethylamine side chain undergoes nucleophilic alkylation and acylation under standard conditions. For example:

Reaction TypeReagents/ConditionsProductKey Features
AcylationAcetyl chloride, DCM, 0–25°CN-Acetyl derivativeRequires deprotonation of the amine (e.g., using TEA) .
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°CN-Benzylated derivativeRegioselectivity driven by steric hindrance from the triazole ring.

The benzyl group on the triazole enhances solubility in organic solvents, facilitating these transformations .

Oxidation and Reduction Pathways

The triazole ring and amine side chain exhibit redox activity:

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the triazole’s C–H bonds, forming N-oxides or hydroxylated byproducts.

  • Reduction : NaBH₄ selectively reduces the protonated amine to a secondary amine, while LiAlH₄ may reduce the triazole ring under harsh conditions .

Mechanistic Insight :
The triazole’s electron-deficient C5 position is susceptible to nucleophilic attack during oxidation, while the amine’s lone pair facilitates reduction .

Coordination Chemistry and Metal Interactions

The triazole nitrogen atoms act as ligands for transition metals , particularly Cu(I):

| Metal Ion | Coordination Site

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of triazole derivatives, including 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride. The compound has demonstrated significant radical scavenging activity in various assays:

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging7.12 ± 2.32
ABTS ScavengingNot specified

These findings suggest that the compound could be a candidate for developing antioxidant agents to combat oxidative stress-related diseases.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell culture models. This suggests potential applications in treating inflammatory diseases.

Schizophrenia Treatment

Research has identified this compound as a promising candidate for treating schizophrenia. It has been shown to act as an agonist for Trace Amine Associated Receptor 1 (TAAR1), which is implicated in modulating dopaminergic and serotonergic systems:

Study TypeResultReference
In vivo testsReduced hyperactivity in rats

This activity indicates its potential for developing new antipsychotic medications with fewer side effects compared to traditional treatments.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that allow for the modification of its structure to enhance biological activity:

Synthesis StepDescription
Step 1Formation of triazole ring
Step 2Alkylation with benzyl group

This synthetic versatility allows researchers to create various derivatives that may exhibit improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different biological assays:

Case Study 1: Antioxidant Efficacy

A study published in MDPI demonstrated that derivatives of triazoles showed significant antioxidant activities comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Case Study 2: Neuropharmacological Effects

Another research highlighted the role of TAAR1 agonists in modulating behavior in animal models of schizophrenia, indicating that compounds like this compound could provide therapeutic benefits without traditional side effects associated with antipsychotics .

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Functional Differences

  • Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to analogues with smaller substituents (e.g., methyl or hydrogen). This contrasts with the fluorine-containing analogue 2f, where the 4-fluoro group balances lipophilicity and polarity .
  • Solubility: Hydrochloride salts (e.g., target compound and 2-(1H-imidazol-1-yl)ethyl(thiophen-3-ylmethyl)amine hydrochloride) exhibit higher aqueous solubility than non-ionic analogues .
  • Bioactivity : The ethylamine side chain in the target compound may mimic natural polyamines, enabling interactions with biological targets like ion channels or enzymes. In contrast, the phenyl-substituted analogue (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine) may prioritize structural rigidity for receptor binding .

Crystallographic and Computational Analysis

Crystallographic data for triazoles are often refined using SHELXL, a program widely employed for small-molecule structure determination . Computational modeling (e.g., WinGX and ORTEP) could further elucidate conformational preferences .

Biological Activity

2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride is a compound that has attracted attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, particularly focusing on its antioxidant, anti-inflammatory, and antiviral activities.

Synthesis

The synthesis of this compound can be achieved through various methods including click chemistry. For instance, the reaction of azides with alkynes under copper(I) catalysis is a common approach to form triazole derivatives. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antioxidant Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. For example, compounds containing the 1H-1,2,3-triazole moiety have shown high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) with IC50 values indicating their effectiveness compared to standard antioxidants such as butylated hydroxyanisole (BHA). Specifically, one study reported an IC50 value of 7.12 µg/mL for a related triazole compound .

CompoundDPPH Scavenging Activity (IC50 µg/mL)
2-(1-benzyl-1H-1,2,3-triazol)7.12 ± 2.32
BHAReference Standard

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that related triazole compounds can inhibit the production of pro-inflammatory cytokines in various cell lines. This suggests that these compounds may be useful in treating inflammatory diseases .

Antiviral Activity

The antiviral properties of this compound are particularly noteworthy. Research has indicated that triazole derivatives can effectively inhibit viral entry by targeting specific proteins involved in viral replication. For instance, studies have shown that certain triazoles exhibit IC50 values in the nanomolar range against SARS-CoV-2 spike proteins and other viral enzymes such as the 3C-like protease .

Virus TargetedIC50 (nM)
SARS-CoV-2 Spike Protein75.98
Omicron Spike Protein74.51

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of novel triazole compounds using various assays and reported significant inhibition of oxidative stress markers in vitro.
  • Anti-inflammatory Effects : Another investigation into the anti-inflammatory effects demonstrated that treatment with triazole derivatives reduced inflammation markers in animal models of arthritis.
  • Antiviral Applications : A recent study focused on the antiviral activity against SARS-CoV-2 showed promising results with a series of synthesized triazoles exhibiting potent inhibitory effects on viral replication.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride?

  • Methodology : The compound's 1,2,3-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) (click chemistry). A stepwise approach involves:

Alkyne functionalization : Introduce a propargyl group to a benzyl precursor.

Azide coupling : React with a β-azidoethylamine intermediate.

Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in aqueous or polar solvents (e.g., DMF/H₂O) to form the triazole ring .

Salt formation : Treat the free amine with HCl in ethanol to obtain the hydrochloride salt.

  • Validation : Confirm purity via ¹H/¹³C NMR and LC-MS. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).

Q. How can the crystalline structure of this compound be resolved, and what software tools are suitable?

  • Structural determination : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in ethanol or methanol.
  • Software : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis). SHELXTL or WinGX suites provide interfaces for data processing and visualization .
  • Key parameters : Report R-factors (<5%), bond angles, and torsion angles. Validate against CCDC databases for analogous triazole derivatives.

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
  • Waste disposal : Segregate as halogenated organic waste and incinerate via licensed facilities .

Q. How can solubility and stability be optimized for biological assays?

  • Solubility screening : Test in PBS (pH 7.4), DMSO, or saline. For low solubility (<1 mg/mL), use co-solvents (e.g., 10% DMSO in PBS) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC for decomposition peaks.

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during refinement?

  • Common issues : Disordered solvent molecules or overlapping electron density.
  • Approach :

Mask problematic regions : Use SQUEEZE in PLATON to model disordered solvent.

Twinning analysis : Employ TWINLAW in SHELXL to detect twinning ratios and refine using a twin matrix .

Validation tools : Check with checkCIF for ADPs and Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by protonating the amine group at physiological pH.
  • Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) with a force field (CHARMM36). Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Compare docking poses with experimental SAR data from analogous triazole-based inhibitors.

Q. How to address discrepancies in NMR spectral data for purity assessment?

  • Artifact identification :

  • Solvent peaks : Check for residual DMSO-d₆ (δ 2.50 ppm) or water.
  • Diastereomers : Use 2D NMR (COSY, NOESY) to detect splitting from chiral centers.
    • Quantitative analysis : Perform ¹H qNMR with an internal standard (e.g., maleic acid) for purity >98% .

Q. What strategies optimize regioselectivity in triazole formation during synthesis?

  • Catalyst tuning : Use Ru-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted triazoles if CuAAC yields mixed regioisomers.
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., 100°C, 30 min) with controlled power settings .
  • Monitoring : Track regioselectivity via LC-MS/MS fragmentation patterns.

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